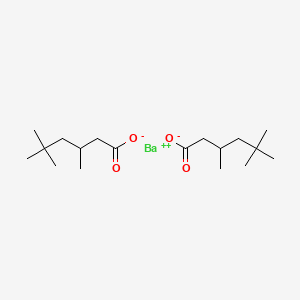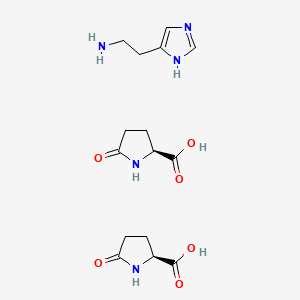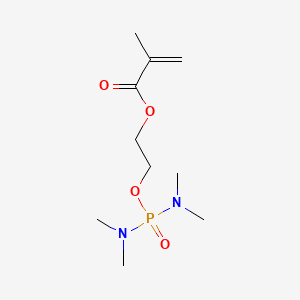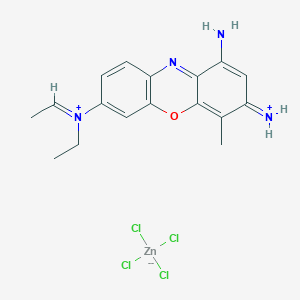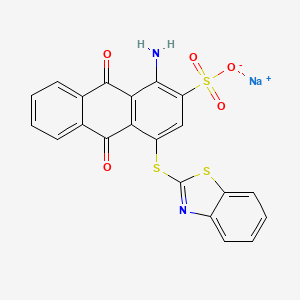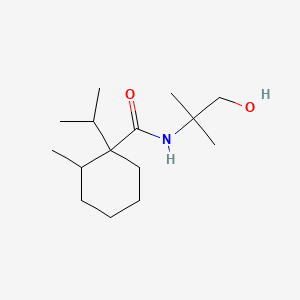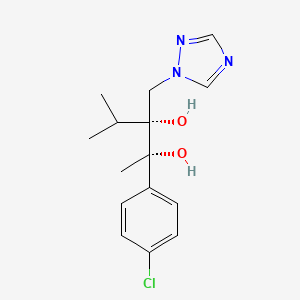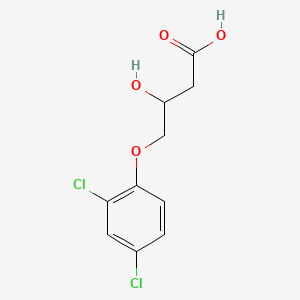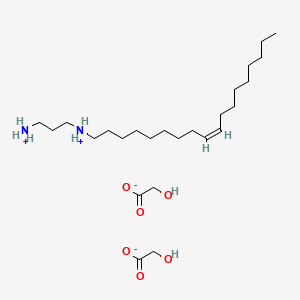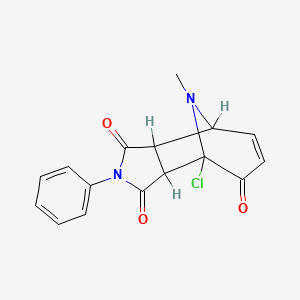
4,8-Iminocyclohepta(c)pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- is a complex organic compound with a unique structure This compound is characterized by its multi-ring system, which includes a pyrrole ring fused with a cycloheptane ring, and various functional groups such as a chlorine atom, a methyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the cyclization to form the cycloheptane ring. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclization: The cycloheptane ring can be formed through intramolecular cyclization reactions, often involving strong acids or bases as catalysts.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom and other substituents can be replaced
Propriétés
Numéro CAS |
73059-24-2 |
|---|---|
Formule moléculaire |
C16H13ClN2O3 |
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
7-chloro-11-methyl-4-phenyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione |
InChI |
InChI=1S/C16H13ClN2O3/c1-18-10-7-8-11(20)16(18,17)13-12(10)14(21)19(15(13)22)9-5-3-2-4-6-9/h2-8,10,12-13H,1H3 |
Clé InChI |
SJIAXSNKDJTHJJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C=CC(=O)C1(C3C2C(=O)N(C3=O)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




